molecular formula C21H15BrFN5 B11314668 2-(2-bromophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-bromophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11314668
M. Wt: 436.3 g/mol
InChI Key: JNHXPBNEEQJJFH-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine and fluorine substituents on phenyl rings, as well as a fused pyrrolo-triazolo-pyrimidine core. Its distinctive chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 2-(2-bromophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

    Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves cyclization reactions that form the fused heterocyclic system.

    Introduction of the bromine and fluorine substituents: Halogenation reactions are employed to introduce the bromine and fluorine atoms onto the phenyl rings.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(2-bromophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine or fluorine substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-bromophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound’s chemical properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-(2-bromophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they likely include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 2-(2-bromophenyl)-7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other heterocyclic compounds with fused ring systems and halogen substituents. These compounds share some chemical properties but differ in their specific structures and substituents, leading to variations in their reactivity and applications. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of substituents and fused ring system, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15BrFN5

Molecular Weight

436.3 g/mol

IUPAC Name

4-(2-bromophenyl)-10-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H15BrFN5/c1-12-13(2)28(15-9-7-14(23)8-10-15)20-18(12)21-25-19(26-27(21)11-24-20)16-5-3-4-6-17(16)22/h3-11H,1-2H3

InChI Key

JNHXPBNEEQJJFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Br)C5=CC=C(C=C5)F)C

Origin of Product

United States

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